molecular formula C15H14FNO4S B5740898 methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate

methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate

Cat. No. B5740898
M. Wt: 323.3 g/mol
InChI Key: FAAOWWHOPWHDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate, also known as MFSA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MFSA belongs to the class of benzoic acid derivatives and is a white to off-white crystalline powder.

Mechanism of Action

The mechanism of action of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate involves the binding of metal ions to the sulfonyl group of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate. This results in a change in the fluorescence intensity of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate, which can be detected using a fluorescence spectrophotometer. The binding of metal ions to methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate has been shown to be reversible, making it an excellent probe for the detection of metal ions in living cells.
Biochemical and Physiological Effects:
methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate has been shown to have low toxicity and is not harmful to living cells. It has been used as a fluorescent probe for the detection of metal ions in living cells without causing any adverse effects. methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate has also been shown to be stable under physiological conditions, making it an excellent probe for the detection of metal ions in living cells.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate as a fluorescent probe include its high sensitivity, selectivity, and reversibility. It is also easy to synthesize and purify, making it a cost-effective probe for lab experiments. The limitations of using methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate include its limited solubility in water and its sensitivity to pH changes.

Future Directions

There are several future directions for the use of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate in scientific research. One potential application is the use of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate as a fluorescent probe for the detection of metal ions in environmental samples such as water and soil. Another potential application is the use of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate as a fluorescent probe for the detection of metal ions in biological samples such as blood and urine. Additionally, methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate can be modified to improve its solubility in water and its sensitivity to pH changes, making it a more versatile probe for lab experiments.
Conclusion:
In conclusion, methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate is a promising fluorescent probe that has shown great potential in scientific research. Its high sensitivity, selectivity, and reversibility make it an excellent probe for the detection of metal ions in living cells. With further research and development, methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate could have a wide range of applications in environmental monitoring, biomedical imaging, and other fields of scientific research.

Synthesis Methods

The synthesis of methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain pure methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate.

Scientific Research Applications

Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a fluorescent probe for the detection of hydrogen sulfide in living cells. methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate has shown great potential in the field of bioimaging and has been used as a fluorescent probe for the imaging of cancer cells.

properties

IUPAC Name

methyl 3-[(4-fluorophenyl)sulfonylamino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-10-3-4-11(15(18)21-2)9-14(10)17-22(19,20)13-7-5-12(16)6-8-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAOWWHOPWHDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-4-methylbenzoate

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